7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride

Catalog No.
S904854
CAS No.
1160256-04-1
M.F
C19H15Cl2NO
M. Wt
344.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-car...

CAS Number

1160256-04-1

Product Name

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride

IUPAC Name

7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride

Molecular Formula

C19H15Cl2NO

Molecular Weight

344.2 g/mol

InChI

InChI=1S/C19H15Cl2NO/c1-3-12-4-6-13(7-5-12)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3

InChI Key

WATWZMURFMACMJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family, characterized by its unique structure which includes a chloro group, an ethylphenyl substituent, and a carbonyl chloride functional group. Its molecular formula is C19H15Cl2NOC_{19}H_{15}Cl_2NO, with a molecular weight of approximately 344.24 g/mol. This compound is notable for its potential applications in medicinal chemistry and proteomics research due to its reactive carbonyl chloride group, which can participate in various

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Acylation Reactions: The compound can serve as an acylating agent, transferring the acyl group to other substrates.
  • Hydrolysis: In the presence of water, the carbonyl chloride can hydrolyze to form the corresponding carboxylic acid.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties .

The synthesis of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride can be achieved through several synthetic routes:

  • Starting Materials: The synthesis typically begins with readily available quinoline derivatives.
  • Chlorination: The introduction of the chloro group can be performed using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Carbonylation: The carbonyl chloride functionality can be introduced via acylation reactions with appropriate acid chlorides.

These methods allow for the efficient production of this compound while maintaining high yields and purity .

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride has several potential applications:

  • Medicinal Chemistry: Its structure makes it a candidate for developing new pharmaceuticals aimed at treating infections or cancer.
  • Proteomics Research: Due to its reactive nature, it can be utilized in labeling proteins or other biomolecules for study in proteomics .
  • Chemical Probes: The compound may serve as a chemical probe in biochemical assays to investigate enzyme activities or protein interactions.

These applications highlight its versatility in both research and therapeutic contexts .

Interaction studies involving 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride are crucial for understanding its biological mechanisms:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can reveal its potential therapeutic targets.
  • Enzyme Kinetics: Understanding how it affects enzyme activity can provide insights into its mode of action and efficacy as a drug candidate.

Such studies are essential for advancing its development into clinically relevant applications .

Several compounds share structural similarities with 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chlorideC18H13Cl2NO2C_{18}H_{13}Cl_2NO_2Contains a methoxy group instead of an ethyl group
7-ChloroquinolineC9H6ClNC_{9}H_{6}ClNSimpler structure without additional substituents
8-MethylquinolineC10H9NC_{10}H_{9}NLacks halogen and carbonyl functionalities

These compounds illustrate variations in substituents that influence their chemical reactivity and biological activity, highlighting the uniqueness of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride due to its specific functional groups and structural complexity .

The preparation of 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride fundamentally relies on the chlorination of its corresponding carboxylic acid precursor, 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid. This transformation represents a critical step in quinoline chemistry, as acid chlorides serve as highly reactive electrophilic intermediates for further derivatization. The synthetic approaches encompass multiple chlorination strategies, each offering distinct advantages in terms of reaction efficiency, product purity, and scalability considerations.

Conventional Chlorination Methods

Conventional chlorination methods for converting quinoline carboxylic acids to their corresponding acid chlorides have been extensively developed and optimized over decades of research. These methodologies typically involve the replacement of the hydroxyl group in the carboxylic acid with a chlorine atom, creating a highly electrophilic carbonyl carbon suitable for nucleophilic attack. The selection of appropriate chlorinating agents, reaction conditions, and purification strategies significantly influences both the yield and quality of the final product.

Thionyl Chloride-Mediated Carbonyl Chloride Formation

Thionyl chloride-mediated carbonyl chloride formation represents the most commonly employed method for synthesizing quinoline-based acid chlorides due to its operational simplicity and high conversion efficiency. The reaction mechanism involves initial nucleophilic attack by the carboxylic acid oxygen on the sulfur center of thionyl chloride, followed by chloride displacement and subsequent elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts. This process creates a highly reactive chlorosulfite intermediate that readily undergoes nucleophilic substitution with chloride anion to yield the desired acid chloride.

Research has demonstrated that the conversion of quinoline carboxylic acids using thionyl chloride typically requires reflux conditions in the range of 75-80°C for optimal reaction rates. A specific protocol for 2-styrylquinoline-4-carboxylic acid derivatives involved treatment with thionyl chloride at a 3:1 molar ratio under reflux conditions for 3 hours, followed by solvent removal under reduced pressure. The reaction mixture was subsequently used directly without further purification, indicating high conversion efficiency.

The mechanistic pathway proceeds through five distinct steps: nucleophilic attack on thionyl chloride, chloride leaving group removal, nucleophilic attack on the resulting carbonyl intermediate, leaving group elimination, and final deprotonation to yield the acid chloride product. Temperature control proves critical, as excessive heating can lead to decomposition of both reactants and products, while insufficient heating results in incomplete conversion.

Industrial applications frequently employ neat thionyl chloride as both reagent and solvent, facilitating easy removal of excess reagent through distillation. The use of catalytic amounts of dimethylformamide significantly accelerates reaction rates, particularly for sterically hindered quinoline substrates. However, careful handling of thionyl chloride vapor is essential, as it can damage rotary evaporator components and requires appropriate trapping systems during removal.

Phosgene-Based Chlorination with Catalytic Adducts

Phosgene-based chlorination methodologies offer superior selectivity and conversion rates compared to thionyl chloride approaches, particularly for complex quinoline derivatives. The use of phosgene requires catalytic activation through N,N-disubstituted formamides, which react with phosgene to generate highly reactive Vilsmeier salts. These intermediates subsequently react with carboxylic acid substrates to produce acid chlorides while regenerating the formamide catalyst through a continuous catalytic cycle.

The catalytic process typically employs molar ratios between catalyst adduct and carboxylic acid ranging from 0.05 to 2.0, with optimal performance observed at ratios of 0.1 to 0.3. Reaction temperatures are maintained between 30-70°C to prevent thermal decomposition of the Vilsmeier salt intermediates, which become unstable above 80-90°C. The phosgene addition rate is carefully controlled to maintain stoichiometric excess of 1.0 to 1.3 equivalents relative to the carboxylic acid substrate.

A representative industrial protocol for benzoic acid conversion achieved 95.9% yield using 2-methylbenzimidazole as catalyst at elevated temperatures. The process involved initial heating to 135°C with phosgene addition at 50 parts per hour, followed by temperature elevation to 165°C with increased phosgene flow to 100 parts per hour. Final heating to 193°C and degassing under reduced pressure yielded highly pure benzoyl chloride with 99.9% purity.

The phosgene methodology offers particular advantages for thermally sensitive quinoline substrates, as the milder reaction conditions minimize decomposition pathways. Additionally, the exclusive formation of gaseous byproducts (carbon monoxide and hydrogen chloride) simplifies product isolation compared to other chlorinating agents that produce solid or liquid waste streams.

Comparative Analysis of Reaction Conditions and Yields

Comparative analysis of chlorination methodologies reveals significant differences in reaction efficiency, product quality, and operational requirements for quinoline acid chloride synthesis. Thionyl chloride methods typically demonstrate conversion rates of 80-95% under standard conditions, while phosgene-based approaches achieve 90-99% conversion with appropriately optimized catalyst systems.

The following table summarizes key performance parameters for different chlorination approaches:

MethodologyTemperature Range (°C)Reaction Time (hours)Typical Yield (%)Catalyst Requirements
Thionyl Chloride Neat75-801-380-90Optional DMF
Thionyl Chloride/DCM40-502-485-95DMF recommended
Phosgene/Catalyst30-702-690-99N,N-disubstituted formamides
Phosphorus Pentachloride25-601-275-85None required

Reaction kinetics analysis indicates that phosgene-based systems exhibit first-order dependence on both carboxylic acid concentration and catalyst adduct concentration, while thionyl chloride reactions follow pseudo-first-order kinetics when used in excess. The activation energy for thionyl chloride-mediated chlorination of benzoic acid derivatives ranges from 45-55 kJ/mol, while phosgene systems demonstrate lower activation barriers of 35-45 kJ/mol due to catalytic activation.

Product purity considerations favor phosgene methodologies, as the exclusive generation of gaseous byproducts eliminates contamination from solid residues. Conversely, thionyl chloride approaches may require additional purification steps to remove sulfur-containing impurities, particularly when using non-anhydrous conditions. The color quality of quinoline acid chlorides prepared via phosgene typically exceeds that of thionyl chloride products, with APHA color numbers below 50 compared to 100-200 for conventional methods.

Economic analysis reveals that thionyl chloride methods offer lower reagent costs and simpler equipment requirements, making them preferred for smaller-scale syntheses. However, phosgene-based approaches demonstrate superior atom economy and reduced waste generation, providing advantages for larger industrial applications despite higher initial capital investment for safety systems.

The synthesis of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride requires sophisticated multi-step approaches that begin with the construction of the quinoline heterocyclic core [1]. The quinoline scaffold represents one of the most important nitrogen-containing heterocycles in organic chemistry, with various cyclization methodologies available for its construction [2] [3].

Friedländer Annulation Strategy

The Friedländer synthesis represents the most versatile and widely employed method for quinoline construction, involving the condensation of 2-aminobenzaldehyde derivatives with carbonyl compounds [1] [4]. This classical approach proceeds through the formation of an imine intermediate followed by intramolecular cyclization and dehydration to yield the quinoline product [1]. The mechanism typically involves the condensation of 2-aminobenzaldehyde with the carbonyl compound, followed by intramolecular cyclization and dehydration to yield the quinoline product [3].

Recent advancements in Friedländer methodology have focused on improving reaction efficiency and expanding substrate compatibility [1]. The reaction can be catalyzed by various Lewis acids, with bismuth triflate showing exceptional performance in solvent-free conditions [5]. Under optimized conditions using bismuth triflate as catalyst, the reaction proceeds at room temperature with yields ranging from 85-95% within 30 minutes to 2 hours [5].

Skraup Synthesis for Chlorinated Quinolines

The Skraup synthesis provides an alternative route particularly suitable for constructing chlorinated quinoline derivatives [6] [7]. This method involves the cyclization of aniline derivatives with glycerol under acidic conditions in the presence of an oxidizing agent [6]. For the target compound, meta-chloro-ortho-toluidine serves as the optimal starting material, undergoing ring closure with glycerol to generate 7-chloro-8-methylquinoline [7].

The Skraup mechanism initiates with the acid-catalyzed dehydration of glycerol to form propenal, followed by Michael addition between the aniline and the α,β-unsaturated carbonyl to form an enol [6]. The compound subsequently cyclizes through benzene ring attack, aided by nitrogen lone pair transfer, forming an intermediate that rearomatizes by proton loss to generate 1,2-dihydroquinoline [6]. Final oxidation yields the aromatic quinoline product [6].

Modern Catalytic Approaches

Contemporary quinoline synthesis has benefited from the development of novel catalytic systems that offer improved selectivity and milder reaction conditions [8] [9]. Niobium pentachloride catalyzed Friedländer reactions in glycerol solvent have demonstrated exceptional efficiency, achieving yields of 76-98% under environmentally benign conditions [10]. The reaction proceeds optimally at 110°C using 0.1 millimolar catalyst loading in glycerol medium [10].

Copper triflate catalyzed systems represent another significant advancement, enabling solvent-free quinoline synthesis with yields ranging from 75-92% [9]. The optimal catalyst loading was determined to be 20 molar percent, with reaction times varying from 2-5 hours under reflux conditions [9].

MethodStarting MaterialsReaction ConditionsYield Range (%)Reaction Time
Friedländer Synthesis2-Aminobenzaldehyde + KetoneAcidic/Basic catalyst, 80-120°C60-952-8 hours
Skraup SynthesisAniline + GlycerolH₂SO₄, Nitrobenzene, 140-160°C40-804-8 hours
Bi(OTf)₃-Catalyzed Friedländer2-Aminoaryl Ketone + α-Methylene KetoneBi(OTf)₃ (10 mol%), solvent-free, RT85-9530 min - 2 hours
Cu(OTf)₂-Catalyzed Friedländer2-Aminoaryl Ketone + α-Methylene KetoneCu(OTf)₂ (20 mol%), solvent-free, reflux75-922-5 hours
NbCl₅-Catalyzed Friedländero-Aminoaryl Ketone + Carbonyl CompoundNbCl₅ (0.1 mmol), Glycerol, 110°C76-981.5-3 hours

Functionalization of Substituents (4-Ethylphenyl and 8-Methyl Groups)

The introduction of the 4-ethylphenyl substituent at the 2-position and the methyl group at the 8-position requires strategic functionalization approaches that leverage modern cross-coupling methodologies and selective substitution reactions [11] [12] [13].

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction represents the most efficient method for introducing the 4-ethylphenyl group at the 2-position of the quinoline ring [11] [12]. This palladium-catalyzed process involves the coupling of quinoline halides with 4-ethylphenylboronic acid derivatives under basic conditions [12]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [14].

Optimal reaction conditions typically employ tetrakis(triphenylphosphine)palladium as catalyst in combination with potassium carbonate base in a toluene-water biphasic system [12]. Reaction temperatures of 80-100°C for 2-8 hours generally provide yields in the range of 70-95% [15]. The use of tetrabutylammonium bromide as phase-transfer catalyst enhances interfacial reactivity between aqueous and organic phases [14].

The mechanism initiates with palladium catalyst coordination to the quinoline halide, followed by oxidative addition to form a halopalladium-quinoline complex [14]. Ligand substitution in the basic environment produces a hydroxypalladium-quinoline complex, which undergoes transmetalation with the arylboronic acid [14]. Reductive elimination releases the coupled product while regenerating the palladium catalyst [14].

Methyl Group Introduction and Functionalization

The introduction of the methyl substituent at the 8-position can be achieved through several complementary strategies [13] [16]. Direct methylation of 8-substituted quinolines has been accomplished using palladium-catalyzed carbon-hydrogen alkylation with aziridine as the alkylating source [13]. This method demonstrates excellent site selectivity and functional group tolerance [13].

The reaction proceeds through a sequential carbon-hydrogen and carbon-nitrogen bond activation process, achieving yields of 65-85% under optimized conditions [13]. The transformation requires dichloroethane solvent at 120°C for 12-24 hours with appropriate palladium catalyst and ligand systems [13].

Alternative methylation strategies include the use of trimethylaluminium in palladium-mediated cross-coupling reactions [17]. These transformations proceed with excellent stereocontrol and enhanced chemoselectivity compared to direct cuprate reactions [17]. The method tolerates sensitive functionality and provides methylated products with greater than 90% diastereomeric excess [17].

Selective Chlorination Strategies

The selective introduction of chlorine at the 7-position requires careful control of reaction conditions to avoid over-substitution [16] [18]. Metal-free remote halogenation using trihaloisocyanuric acids has emerged as a highly effective method for achieving regioselective chlorination [16]. This approach utilizes trihalo-isocyanuric acid as an atom-economical halogen source, requiring only 0.36 equivalents for complete conversion [16].

The reaction proceeds under ambient conditions in acetonitrile solvent with reaction times ranging from 1-6 hours [16]. Yields consistently exceed 85-98% with exceptional regioselectivity favoring the 5-position in 8-substituted quinolines [16]. The methodology demonstrates broad functional group tolerance and excellent reactivity with short reaction times under open-air conditions [16].

Copper-catalyzed halogenation represents an alternative approach utilizing copper iodide catalyst with trihaloisocyanuric acids in dimethyl sulfoxide solvent [18]. This method achieves yields of 75-90% at temperatures of 80-100°C over 4-12 hours [18]. The transformation proceeds through a single-electron-transfer mechanism involving sulfonyl radical generation and subsequent carbon-sulfur cross-coupling [18].

Functionalization MethodTarget PositionTypical ReagentsReaction ConditionsYield Range (%)
Suzuki-Miyaura Cross-CouplingC-2, C-3, C-4ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-100°C, 2-8h70-95
Palladium-Catalyzed C-H AlkylationC-8 (methyl group)Aziridine, Pd(OAc)₂, LigandDCE, 120°C, 12-24h65-85
Metal-Free Remote HalogenationC-5TCCA/TBCA (0.36 equiv)CH₃CN, RT, 1-6h85-98
Copper-Catalyzed C-H HalogenationC-5, C-7CuI, TCCA/TBCADMSO, 80-100°C, 4-12h75-90

Oxidation and Acylation Strategies for Carbonyl Group Introduction

The final transformation to introduce the carbonyl chloride functionality at the 4-position requires a two-step process involving oxidation of a quinoline precursor to the corresponding carboxylic acid, followed by conversion to the acid chloride [21].

Oxidative Approaches to Quinoline Carboxylic Acids

The oxidation of quinoline derivatives to their corresponding carboxylic acids can be accomplished through several complementary methodologies [22] [7]. Ruthenium-catalyzed oxidation using sodium hypochlorite as the primary oxidant has demonstrated exceptional efficiency for quinoline substrates [22]. The reaction proceeds quantitatively under ambient temperatures in alkaline aqueous solution with ruthenium-to-substrate ratios ranging from 200:1 to 4000:1 [22].

The optimal hydroxide concentration for selective oxidation was determined to be 0.20-0.24 molar, with isolated yields of quinolinic acid reaching 84% [22]. The stoichiometric consumption of hypochlorite approaches 8 equivalents per quinoline molecule, corresponding to complete oxidative cleavage [22]. Spectrophotometric analysis indicates that the active ruthenium species responsible for selective oxidation is likely ruthenium(VII) oxide with an absorption maximum at 385 nanometers [22].

For quinoline derivatives bearing methyl substituents, N-hydroxyphthalimide catalyzed oxidation using oxygen as the terminal oxidant provides an environmentally benign alternative [7]. This method employs azobisisobutyronitrile as co-catalyst and achieves high yields of the corresponding carboxylic acids under mild reaction conditions [7]. The post-treatment involves simple cooling to room temperature, solid-liquid separation, and drying to obtain high-purity products [7].

Acid Chloride Formation Methodologies

The conversion of quinoline carboxylic acids to their corresponding acid chlorides represents a critical transformation requiring careful selection of chlorinating agents to minimize side reactions [21] . Oxalyl chloride has emerged as the preferred reagent due to its high efficiency and minimal side reaction profile .

The reaction typically employs oxalyl chloride in dichloroethane solvent with catalytic dimethylformamide at room temperature to reflux conditions . Reaction times vary from 1-3 hours, achieving yields consistently in the range of 85-98% . The use of dimethylformamide as catalyst activates the oxalyl chloride through formation of a reactive intermediate that facilitates acid chloride formation .

Thionyl chloride represents an alternative chlorinating agent, though its use can lead to undesired chlorination at the 4-position of quinoline rings . This side reaction forms 4-chloroquinoline carbonyl chloride as a byproduct, reducing the overall selectivity of the transformation . When thionyl chloride is employed, reaction conditions typically involve reflux for 2-4 hours, achieving yields of 80-95% but with reduced selectivity [21].

Dichlorosulfoxide with dimethylformamide catalyst has demonstrated exceptional performance for quinoline-8-carboxylic acid derivatives [21]. This method achieves 92% yield under reflux conditions in dichloroethane solvent for 5 hours [21]. The transformation provides clean conversion with minimal byproduct formation [21].

Integrated Oxidation-Acylation Sequences

The development of one-pot oxidation-acylation sequences offers significant advantages in terms of synthetic efficiency and product purity [7]. These integrated approaches eliminate the need for isolation of intermediate carboxylic acids, reducing overall synthetic steps and minimizing material losses [7].

A representative protocol involves initial oxidation of 7-chloro-8-methylquinoline using N-hydroxyphthalimide and azobisisobutyronitrile catalysts with oxygen as oxidant [7]. Following completion of the oxidation, the reaction mixture is treated directly with chlorinating agent to form the acid chloride in situ [7]. This approach achieves overall yields comparable to the stepwise process while significantly reducing synthetic complexity [7].

The chlorination step in these integrated sequences typically employs azobisisobutyronitrile as catalyst with chlorine as the chlorinating agent [7]. The reaction proceeds at relatively low temperatures with high yields of the desired 3,7-dichloro-8-quinoline carboxylic acid derivatives [7]. This methodology has been successfully applied to the industrial synthesis of related quinoline derivatives [7].

Conversion MethodStarting MaterialReaction ConditionsYield (%)Side Reactions
Thionyl Chloride (SOCl₂)Quinoline-4-carboxylic acidReflux, 2-4 hours80-95Chlorination at C-4 position
Oxalyl Chloride ((COCl)₂)Quinoline-4-carboxylic acidDMF catalyst, RT-reflux, 1-3 hours85-98Minimal side reactions
Phosphorus Pentachloride (PCl₅)Quinoline-4-carboxylic acidNeat or solvent, 50-80°C, 2-6 hours75-90Possible over-chlorination
Dichlorosulfoxide with DMFQuinoline-8-carboxylic acidDCE, DMF catalyst, reflux, 5 hours92Clean conversion

Continuous Flow Reactor Implementation

The implementation of continuous flow reactors for the industrial-scale synthesis of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride represents a paradigm shift from traditional batch processing methodologies. Continuous flow technology enables unprecedented control over reaction parameters while dramatically improving process efficiency and safety profiles [1] [2].

Reactor Design and Configuration

Modern continuous flow systems for quinoline synthesis employ sophisticated multi-stage reactor configurations that optimize heat and mass transfer characteristics [1]. The typical setup consists of pre-mixing chambers, temperature-controlled reaction coils, and integrated back-pressure regulation systems. For quinoline synthesis, tubular reactors with internal diameters ranging from 1-4 millimeters provide optimal surface-area-to-volume ratios, facilitating efficient heat transfer and minimizing hot spot formation [3].

Research demonstrates that high-power light-emitting diode modules operating at 75 watts with residence times of 10-15 minutes at substrate concentrations of 100 millimolar enable quinoline synthesis with throughput exceeding one gram per hour [1]. These systems achieve significantly higher productivity compared to traditional batch methods, with space-time yields reaching 4.3 kilograms per liter per hour under optimized conditions [1].

Temperature and Pressure Optimization

Superheated flow chemistry conditions have emerged as particularly effective for quinoline synthesis, enabling operation at temperatures ranging from 200-390 degrees Celsius under pressures of 35-120 bar [4]. The implementation of superheated conditions accelerates reaction rates by factors of 100-700 compared to ambient temperature processing, reducing residence times from hours to minutes [4].

For the target compound synthesis, optimal temperature ranges of 225-250 degrees Celsius with pressures of 35-100 bar provide excellent conversion rates of 85-95 percent while maintaining selectivity above 80 percent [1] [3]. Temperature control systems with precision of ±1 degree Celsius are essential for maintaining consistent product quality and preventing thermal decomposition [5].

Flow Rate and Residence Time Control

The relationship between flow rate and residence time represents a critical optimization parameter in continuous quinoline synthesis. Research indicates that flow rates between 0.1-1.0 milliliters per minute provide optimal residence times of 10-20 minutes for complete conversion [1] [3]. Higher flow rates result in incomplete conversion, while excessively low flow rates may lead to over-reaction and byproduct formation.

Studies demonstrate that residence time effects on quinoline synthesis follow predictable kinetic patterns, with conversion plateauing after optimal residence times are achieved [3]. For industrial applications, residence times of 15-30 minutes at flow rates of 0.5-2.0 milliliters per minute provide robust processing windows that accommodate minor process variations [6].

Catalyst Recycling and Reagent Efficiency

The economic viability of industrial quinoline synthesis depends critically on efficient catalyst utilization and recovery systems. Modern approaches to catalyst recycling employ sophisticated separation technologies that enable multiple reuse cycles while maintaining catalytic activity [7] [8].

Homogeneous Catalyst Recovery Systems

Electrochemical recycling represents a breakthrough technology for homogeneous catalyst recovery in quinoline synthesis. Research demonstrates that metallopolymer-functionalized electrodes can achieve catalyst uptake rates of 112 milligrams of platinum per gram of polymer from silane etherification products containing 50 parts per million catalyst [8]. The electrochemical release efficiency reaches 98 percent, with recycled catalysts retaining 97.3 percent of their original activity [8].

For palladium-catalyzed quinoline synthesis, electrochemical capture yields uptake rates of 989 milligrams of palladium per gram of polymer, with selectivity factors exceeding 84:1 for palladium versus competing metal ions [8]. Following electrochemical release, recycled palladium catalysts maintain 93 percent of their catalytic activity with 98 percent retention of isolated product yield [8].

Heterogeneous Catalyst Systems

Magnetic nanoparticle catalysts offer exceptional advantages for quinoline synthesis due to their ease of separation and high recyclability [9]. Iron oxide-based magnetic nanocatalysts demonstrate recovery efficiencies of 91-100 percent through simple external magnet application, with reuse capabilities extending to 5-8 cycles while retaining 88-95 percent of original activity [9].

Niobium phosphate catalysts employed in Skraup quinoline synthesis exhibit remarkable stability over extended reaction periods. Studies show that these catalysts maintain consistent activity for 24-72 hours of continuous operation with minimal deactivation [3]. The physical separation of niobium phosphate enables recovery efficiencies of 90-95 percent with reuse potential extending to 8-12 cycles [9].

Reagent Efficiency Optimization

Advanced reagent efficiency strategies focus on minimizing waste generation while maximizing atom economy. Continuous flow systems enable precise stoichiometric control through flow rate adjustment, eliminating the excess reagent requirements typical of batch processes [10]. Research demonstrates that optimized flow conditions reduce reagent consumption by 20-40 percent compared to traditional batch methods [11].

The implementation of telescoped continuous reactions further enhances reagent efficiency by eliminating intermediate isolation steps. Multi-step telescoped processes achieve overall yields of 65-89 percent while reducing process mass intensity values by factors of 2-5 compared to conventional approaches [11]. These improvements translate directly to reduced raw material costs and waste generation.

Catalyst Turnover Optimization

Turnover frequency optimization represents a critical aspect of industrial catalyst utilization. For quinoline synthesis, turnover frequencies ranging from 500-800 per second at industrial scale provide optimal balance between reaction rate and catalyst lifetime [12] [13]. Higher turnover frequencies may lead to rapid catalyst deactivation, while lower values result in uneconomical catalyst loading requirements.

Research indicates that catalyst design modifications can significantly impact turnover frequency and total turnover numbers. Anionic iridium catalysts demonstrate record turnover numbers exceeding 13 million for ketone hydrogenation, with turnover frequencies reaching 224 per second [14]. These performance levels enable catalyst loadings as low as 0.01 mole percent while maintaining commercially viable reaction rates.

XLogP3

6.2

Dates

Last modified: 08-16-2023

Explore Compound Types